molecular formula C14H12O4 B1663609 Dioxybenzone CAS No. 131-53-3

Dioxybenzone

Cat. No.: B1663609
CAS No.: 131-53-3
M. Wt: 244.24 g/mol
InChI Key: MEZZCSHVIGVWFI-UHFFFAOYSA-N
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Description

Dioxybenzone (benzophenone-8, BP-8) is an organic ultraviolet (UV) filter widely used in sunscreens and cosmetic products. Chemically identified as 2,2′-dihydroxy-4-methoxybenzophenone, it absorbs UVB (290–320 nm) and short-wave UVA (320–340 nm) radiation . Structurally, it differs from benzophenone-3 (BP-3, oxybenzone) by the addition of a hydroxyl group, enhancing its solubility in ethanol and isopropanol while remaining water-insoluble . This compound is approved for use at concentrations up to 3% in the EU and U.S., with applications in formulations to prevent skin damage and photoaging . Concerns about systemic absorption have driven innovations such as polymerization with pullulan to reduce skin accumulation while retaining UV-blocking efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxybenzone is synthesized through the reaction of 2-hydroxy-4-methoxybenzophenone with 2-hydroxybenzoyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dioxybenzone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Sunscreen Agent

Mechanism of Action:
Dioxybenzone functions as a chemical UV filter, absorbing UV radiation and preventing it from penetrating the skin. It specifically targets UV-B rays (290-320 nm) and UV-AII rays (320-400 nm), which are known to cause skin damage, including basal cell carcinoma and melanoma .

Efficacy Studies:
Research indicates that this compound demonstrates significant chemopreventive activity against skin carcinogenesis. In a study using a two-stage mouse skin carcinogenesis model, this compound exhibited a notable reduction in tumor incidence and burden when compared to control groups . The study highlighted that this compound's antioxidant properties contribute to its protective effects against UV-induced skin damage.

Environmental Impact

Mutagenicity Studies:
this compound has been investigated for its mutagenic potential when chlorinated in seawater. A study found that this compound exhibited mutagenic activity under specific conditions, particularly when exposed to chlorine at a ratio of 1:10 . This raises concerns about the environmental impact of sunscreen ingredients following their application in aquatic environments.

Coral Reef Studies:
Research has shown that this compound can negatively affect coral reefs. Exposure to this compound has been linked to coral bleaching and DNA damage in marine organisms, suggesting that its widespread use in sunscreens poses risks to marine ecosystems . The lethal concentration (LC50) values for coral planulae exposed to this compound indicate significant toxicity, especially under light conditions .

Pharmacokinetics and Safety

Absorption and Metabolism:
Studies on the pharmacokinetics of this compound reveal that it is absorbed through the skin and can enter systemic circulation. Research involving rat models demonstrated that this compound undergoes metabolic transformations, which could influence its efficacy and safety profile .

Chlorination Effects:
The chlorination of this compound has been shown to alter its UV absorption properties and increase cytotoxicity compared to unchlorinated forms. This alteration raises concerns regarding the safety of chlorinated sunscreen products used in swimming pools or coastal areas where chlorine is prevalent .

Case Studies

Study Objective Findings
Rao et al. (2013)Evaluate chemopreventive effectsThis compound significantly reduced tumor incidence in mice; antioxidant activity correlated with protective effects against skin cancer .
Zhang et al. (2017)Assess mutagenicity post-chlorinationThis compound showed mutagenic activity when chlorinated at specific ratios; instability of transformation products noted at higher chlorine doses .
Downs et al. (2015)Investigate effects on coral reefsSignificant toxicity observed in coral planulae; exposure led to increased rates of coral bleaching .

Mechanism of Action

Dioxybenzone acts as a chemical UV filter by absorbing ultraviolet B and ultraviolet AII rays, preventing their penetration into the skin . The compound absorbs these rays and dissipates the energy as heat, thereby protecting the skin from UV-induced damage. The molecular targets include the DNA and cellular components that are susceptible to UV damage. This compound’s antioxidant properties also contribute to its protective effects by neutralizing free radicals generated by UV exposure .

Comparison with Similar Compounds

Structural and Functional Properties

Table 1: Structural and Functional Comparison of Dioxybenzone and Key UV Filters

Compound Chemical Name UV Range (nm) Key Functional Groups Approved Concentration Photostability
This compound 2,2′-dihydroxy-4-methoxybenzophenone 250–360 Two hydroxyl, one methoxy ≤3% Moderate
Oxybenzone (BP-3) 2-hydroxy-4-methoxybenzophenone 270–350 One hydroxyl, one methoxy ≤6% High
Sulisobenzone (BP-4) 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid 260–375 Sulfonic acid, hydroxyl ≤10% High
Avobenzone 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione 310–400 Methoxy, tert-butyl ≤3% Low
DHHB Diethylamino hydroxybenzoyl hexyl benzoate 320–390 Diethylamino, hydroxyl ≤10% Very High

Sources :

Key Findings :

  • This compound vs. Oxybenzone: this compound’s additional hydroxyl group slightly broadens its UV absorption but reduces photostability compared to BP-3 . Both are ER non-binders in vitro, suggesting low estrogenic activity .
  • This compound vs. Avobenzone: Avobenzone covers longer UVA wavelengths (310–400 nm) but degrades rapidly under sunlight, losing ~50% efficacy within 1 hour .
  • This compound vs. DHHB: DHHB (peak absorption at 354 nm) excels in UVA protection and photostability due to its piperazine backbone, unlike this compound’s benzophenone core .

Environmental and Toxicological Profiles

Key Findings :

  • Aquatic Impact : this compound is less persistent than oxybenzone but contributes to freshwater contamination via indirect photodegradation driven by dissolved organic matter (DOM) .
  • Human Safety : this compound accumulates in plasma after topical application, though polymerization with pullulan mitigates this . Concerns about benzene formation during degradation necessitate further toxicological studies .

Efficacy in Formulations

  • Synergy with Minerals : this compound is often paired with zinc oxide or titanium dioxide to extend UV coverage. However, its efficacy diminishes when mixed with avobenzone due to incompatible photostability profiles .
  • Innovative Formulations: Polymer-bound this compound (DOB-PUL) retains UV absorption while reducing skin penetration, addressing safety concerns .

Biological Activity

Dioxybenzone, a member of the benzophenone family, is primarily recognized for its application as a sunscreen agent. Its biological activity extends beyond UV protection, encompassing potential chemopreventive properties against skin cancer and interactions with hormonal pathways. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

This compound (chemical structure: 2-hydroxy-4-methoxybenzophenone) functions primarily as a UV filter. It absorbs UV radiation in the UVA-II (320–400 nm) and UVB (290–320 nm) ranges, thereby preventing skin damage associated with sun exposure, such as basal cell carcinoma and melanoma. The compound's mechanism involves:

  • UV Absorption : this compound effectively absorbs harmful UV rays, reducing their penetration into the skin.
  • Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its chemopreventive effects against skin carcinogenesis by neutralizing free radicals generated by UV exposure .

Chemopreventive Activity

Research indicates that this compound possesses significant chemopreventive activity in mouse models of skin cancer. A study utilizing a two-stage mouse skin carcinogenesis model demonstrated that this compound significantly reduced tumor incidence and burden compared to control groups. Key findings include:

  • In Vivo Studies : this compound showed a 60% reduction in tumor incidence and a 70% reduction in tumor burden when administered in combination with other agents .
  • Antioxidant Correlation : The chemopreventive activity correlated positively with its antioxidant potency, suggesting that compounds with stronger antioxidant properties may enhance its protective effects .

Hormonal Interactions

Recent studies have raised concerns regarding this compound's potential estrogenic effects. Although it was not found to bind to estrogen receptors in certain assays, metabolic activation may lead to estrogenic activity:

  • Estrogenic Disruption : Research suggests that this compound can induce estrogen-like effects through metabolic activation, raising questions about its safety profile concerning endocrine disruption .
  • Environmental Impact : Some studies indicate that this compound and its metabolites may act as weak estrogens in environmental contexts, necessitating further investigation into their ecological implications .

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is limited, available studies indicate:

  • Absorption : In animal models, this compound is absorbed percutaneously and can enter systemic circulation.
  • Distribution : It is speculated to distribute to various tissues, including the liver and brain, although specific data on volume of distribution and half-life remain unavailable .

Case Studies

Several case studies have highlighted this compound's efficacy and safety as a sunscreen agent:

  • Skin Cancer Prevention : A study demonstrated that oral ingestion of benzophenone sunscreens (including this compound) alongside topical application provided enhanced protection against UV-induced skin damage.
  • Comparative Efficacy : this compound was compared with other sunscreen agents like octabenzone; results indicated that it had superior chemopreventive effects due to its dihydroxy structure which correlates with higher antioxidant activity .

Data Summary

Property/Activity This compound Findings
UV Absorption Range UVA-II (320–400 nm), UVB (290–320 nm)
Tumor Incidence Reduction 60% reduction in mouse models
Tumor Burden Reduction 70% reduction in mouse models
Estrogenic Activity Potential via metabolic activation
Antioxidant Activity Correlates with chemopreventive effects

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying dioxybenzone in environmental and biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis detection is widely used due to its sensitivity for aromatic compounds like this compound . For complex matrices (e.g., seawater or tissue homogenates), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should precede analysis to minimize interference. Cross-validation with mass spectrometry (e.g., LC-MS/MS) is recommended to confirm specificity, especially in studies assessing degradation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (≥0.11 mm thickness) and chemical-resistant lab coats to prevent dermal exposure. Work under a fume hood to avoid inhalation of particulates. Post-handling, decontaminate surfaces with 70% ethanol and dispose of waste via certified hazardous waste channels. Regular glove integrity checks and adherence to OSHA/NIOSH standards for PPE are mandatory .

Q. How can researchers design experiments to assess this compound’s photostability under UV exposure?

  • Methodological Answer : Employ solar simulators with calibrated UV-B/UV-A output (e.g., 290–400 nm) to mimic natural conditions. Prepare this compound solutions in solvents like ethanol or aqueous buffers (pH 5–8) and measure degradation kinetics via spectrophotometry. Include control samples shielded from UV to differentiate photolytic vs. thermal degradation. Data should be normalized to irradiance levels (W/m²) and exposure duration .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported ecotoxicological data for this compound (e.g., LC50 variability across species)?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., test organism life stage, exposure duration, water chemistry). Perform dose-response meta-analyses using tools like RevMan, stratifying data by taxa (e.g., algae vs. fish) and experimental conditions. Validate findings with in situ microcosm studies to account for environmental interactions (e.g., bioaccumulation in benthic organisms) .

Q. What experimental frameworks are optimal for studying this compound’s endocrine-disrupting mechanisms in vitro?

  • Methodological Answer : Use human cell lines (e.g., MCF-7 for estrogenicity) with luciferase-based reporter assays (e.g., ER-CALUX). Include co-exposure groups with endogenous hormones (e.g., 17β-estradiol) to assess competitive receptor binding. Normalize results to cell viability (MTT assay) and validate via qPCR for hormone-responsive genes (e.g., ESR1). Dose ranges should reflect environmentally relevant concentrations (ng/L–µg/L) .

Q. How can computational models enhance the prediction of this compound’s environmental fate and metabolite toxicity?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kow). Molecular docking simulations (AutoDock Vina) can predict metabolite binding affinity to endocrine receptors. Cross-reference predictions with empirical data from high-resolution mass spectrometry (HRMS) to identify priority metabolites for toxicological screening .

Q. Methodological Considerations for Data Integrity

Q. What strategies mitigate bias in longitudinal studies on this compound’s bioaccumulation?

  • Methodological Answer : Implement blind sampling and randomized sample processing to reduce observer bias. Use isotope-labeled this compound (e.g., ¹³C-labeled) as an internal standard for LC-MS quantification. Perform power analyses during study design to ensure sample sizes are sufficient to detect sublethal effects (e.g., ≥80% power at α=0.05) .

Q. How should interdisciplinary teams structure collaborative research on this compound’s multifactorial impacts?

  • Methodological Answer : Establish a shared data repository (e.g., Open Science Framework) with standardized metadata templates for chemistry, toxicology, and ecology modules. Schedule cross-disciplinary workshops to align endpoints (e.g., LC50 for ecotoxicologists vs. IC50 for pharmacologists). Use mixed-effects models to integrate heterogeneous datasets, adjusting for covariates like pH and dissolved organic carbon .

Properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone
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InChI

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3
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InChI Key

MEZZCSHVIGVWFI-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O
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Molecular Formula

C14H12O4
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
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DSSTOX Substance ID

DTXSID3022403
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Molecular Weight

244.24 g/mol
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Physical Description

2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder
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Record name Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-
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Boiling Point

338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg
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Solubility

Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Density

1.39 g/cu cm at 22.7 °C
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Color/Form

Yellow powder

CAS No.

131-53-3
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
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Melting Point

68 °C, MP: 70.6-77.2 °C
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Synthesis routes and methods

Procedure details

2,2′,4,4′-tetrahydroxybenzophenone (benzophenone-2, Uvinul® D-50); 2-hydroxy-4-methoxybenzophenone (oxybenzone, benzophenone-3); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (benzophenone-6); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone-5,5′-disulphonic acid sodium salt (benzophenone-9); 4-hydroxy-2-methoxy-5-(oxo-phenylmethyl)benzenesulfonic acid (sulisobenzone, benzophenone-4); 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium salt (benzophenone-5), 2-aminobenzophenone;
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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